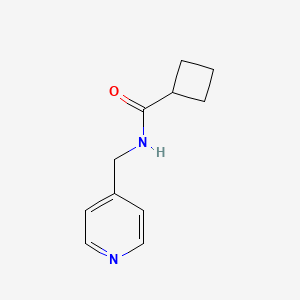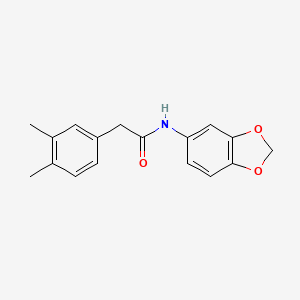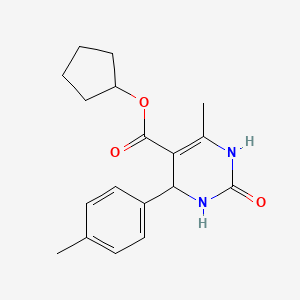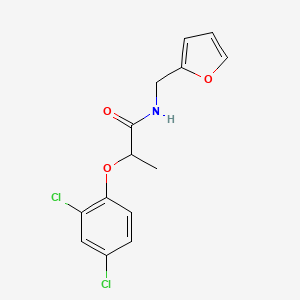
N-(4-pyridinylmethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-pyridinylmethyl)cyclobutanecarboxamide, also known as PBOX-15, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer therapies. In
Wissenschaftliche Forschungsanwendungen
N-(4-pyridinylmethyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. N-(4-pyridinylmethyl)cyclobutanecarboxamide has also been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Wirkmechanismus
N-(4-pyridinylmethyl)cyclobutanecarboxamide has a unique mechanism of action that sets it apart from other cancer therapies. This compound targets the DNA damage response pathway, which is a critical pathway for cancer cell survival. N-(4-pyridinylmethyl)cyclobutanecarboxamide inhibits the activity of a protein called RAD51, which is involved in DNA repair. By inhibiting RAD51, N-(4-pyridinylmethyl)cyclobutanecarboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-(4-pyridinylmethyl)cyclobutanecarboxamide has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-pyridinylmethyl)cyclobutanecarboxamide has also been found to inhibit tumor growth in vivo, and sensitize cancer cells to radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-pyridinylmethyl)cyclobutanecarboxamide is its unique mechanism of action, which sets it apart from other cancer therapies. This compound has also been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. However, N-(4-pyridinylmethyl)cyclobutanecarboxamide has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to work with in certain assays. N-(4-pyridinylmethyl)cyclobutanecarboxamide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(4-pyridinylmethyl)cyclobutanecarboxamide. One area of research is the development of more potent analogs of N-(4-pyridinylmethyl)cyclobutanecarboxamide with improved solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-pyridinylmethyl)cyclobutanecarboxamide. Additionally, the combination of N-(4-pyridinylmethyl)cyclobutanecarboxamide with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the clinical evaluation of N-(4-pyridinylmethyl)cyclobutanecarboxamide as a therapeutic agent in humans is an important future direction for this compound.
Conclusion:
In conclusion, N-(4-pyridinylmethyl)cyclobutanecarboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. This compound has a unique mechanism of action that sets it apart from other cancer therapies, and has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. While N-(4-pyridinylmethyl)cyclobutanecarboxamide has some limitations for lab experiments, there are several future directions for the study of this compound, including the development of more potent analogs, identification of biomarkers, combination with other cancer therapies, and clinical evaluation in humans.
Synthesemethoden
The synthesis of N-(4-pyridinylmethyl)cyclobutanecarboxamide involves the reaction of 4-pyridinemethanol with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-pyridinylmethyl)cyclobutanecarboxamide. This synthesis method has been optimized to produce high yields of N-(4-pyridinylmethyl)cyclobutanecarboxamide with high purity.
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-2-1-3-10)13-8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASLUZDCAPRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5162282.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5162289.png)
![1-(4-bromo-2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162303.png)

![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5162312.png)


![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)
![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)

![4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)
![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)